BenchChemオンラインストアへようこそ!

RSVA405

STAT3 inflammation macrophage

RSVA405 is a unique, dual-mechanism research compound that simultaneously activates AMPK (EC₅₀=1 μM) and inhibits STAT3 phosphorylation (IC₅₀=0.5 μM)—a polypharmacology profile not found in standard AMPK activators like AICAR, metformin, or A-769662. It demonstrates ~50-fold greater potency than resveratrol, with validated oral bioavailability at 20-100 mg/kg/day in diet-induced obesity models and significant efficacy in renal ischemia-reperfusion injury at 3 mg/kg IP. This compound is ideal for investigating AMPK-mTOR-autophagy and NF-κB/STAT3 crosstalk in metabolic, neurodegenerative, and acute injury models where single-mechanism alternatives fall short.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
CAS No. 140405-36-3
Cat. No. B512537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSVA405
CAS140405-36-3
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC[NH+](CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)[O-]
InChIInChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+
InChIKeyGWQPCBPAOAFXSJ-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RSVA405 (CAS 140405-36-3) Technical Overview: A Dual-Activity AMPK Activator and STAT3 Inhibitor for Metabolic and Neurodegenerative Research


RSVA405 (CAS 140405-36-3; molecular formula C17H20N4O2; molecular weight 312.37) is a synthetic small-molecule analog of resveratrol, developed through structure-based library screening for enhanced bioactivity [1]. The compound functions as an indirect activator of AMP-activated protein kinase (AMPK) via a CaMKKβ-dependent mechanism (EC₅₀ = 1 μM) and simultaneously acts as an inhibitor of signal transducer and activator of transcription 3 (STAT3) phosphorylation (IC₅₀ = 0.5 μM) [1][2]. This dual activity profile distinguishes RSVA405 from single-mechanism AMPK activators and positions it within a unique subset of tool compounds for intersecting metabolic and inflammatory pathway studies.

RSVA405 (CAS 140405-36-3) Scientific Selection: Why Standard AMPK Activators Cannot Substitute for This Dual-Target Tool Compound


The selection of an AMPK activator for experimental research cannot be reduced to a class-level decision based solely on kinase activation potency. RSVA405 possesses a unique polypharmacology profile—simultaneous AMPK activation and STAT3 inhibition—that is not shared by widely used alternatives such as AICAR (a prodrug AMP analog), metformin (a mitochondrial complex I inhibitor), or A-769662 (a direct allosteric AMPK activator) [1]. Furthermore, RSVA405 demonstrates markedly enhanced potency over its parent scaffold resveratrol, inhibiting STAT3 approximately 50 times more potently and reducing Aβ accumulation nearly 40 times more effectively [2][3]. Substitution with a single-mechanism AMPK activator would result in the loss of STAT3 inhibitory activity and the associated anti-inflammatory effects, thereby confounding experimental interpretation and compromising translational validity in disease models where both pathways converge, such as obesity, neuroinflammation, and ischemia-reperfusion injury.

RSVA405 (CAS 140405-36-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


RSVA405 vs. Resveratrol: STAT3 Inhibition Potency Comparison (50-Fold Enhanced Activity)

RSVA405 demonstrates substantially enhanced STAT3 inhibitory potency compared to its parent scaffold resveratrol. In LPS-stimulated RAW 264.7 macrophages, RSVA405 inhibited STAT3 phosphorylation with an apparent IC₅₀ of approximately 0.5 μM, whereas resveratrol exhibited an IC₅₀ of approximately 25 μM under comparable assay conditions [1]. The small-molecule analogs of the RSVA series were specifically designed to overcome the modest potency of resveratrol, resulting in a STAT3 inhibition enhancement factor of nearly 50-fold [1]. This quantitative improvement enables experiments at concentrations where resveratrol would be ineffective or confounded by off-target effects.

STAT3 inflammation macrophage JAK/STAT signaling

RSVA405 vs. Resveratrol: Amyloid-β Degradation Enhancement (40-Fold Improved Efficacy)

In cell-based screening assays for Aβ degradation, the RSVA series compounds, including RSVA405, inhibited Aβ accumulation with nearly 40-fold greater potency than resveratrol [1]. RSVA405 promotes autophagy-dependent lysosomal degradation of Aβ peptides with an apparent EC₅₀ of approximately 1 μM in APP-overexpressing cell lines [1]. This activity is mediated through CaMKKβ-dependent AMPK activation, which subsequently inhibits mTOR signaling and induces autophagic flux [1]. The 40-fold enhancement over resveratrol represents a significant advancement for experimental systems requiring robust Aβ clearance induction.

Alzheimer's disease autophagy Aβ clearance AMPK

RSVA405 In Vivo Efficacy: Oral Administration Reduces Body Weight Gain in Diet-Induced Obese Mice

RSVA405 demonstrates oral bioavailability and in vivo efficacy in a diet-induced obesity model. Mice fed a high-fat diet and treated with orally administered RSVA405 at 20 mg/kg/day and 100 mg/kg/day exhibited significantly reduced body weight gain compared to vehicle-treated controls [1]. This in vivo outcome is mechanistically supported by in vitro data showing that RSVA405 inhibits 3T3-L1 adipocyte differentiation with an IC₅₀ of 0.5 μM through interference with mitotic clonal expansion during preadipocyte proliferation [1]. While many AMPK activators show in vitro activity, the documented oral efficacy in a mammalian disease model provides procurement-level confidence for in vivo experimental applications.

obesity adipogenesis AMPK metabolic disease

RSVA405 In Vivo Efficacy: Attenuation of Renal Ischemia-Reperfusion Injury with ATP Restoration

In a rat model of bilateral renal ischemia-reperfusion (I/R) injury (60 min ischemia followed by 24 h reperfusion), RSVA405 administered at 3 mg/kg (intraperitoneal, 1 h pre-ischemia) produced significant protective effects [1]. Quantitatively, renal ATP levels in the vehicle group decreased to 52.4% of control levels, whereas RSVA405 treatment restored ATP levels to 72.3% of control [1]. Additionally, RSVA405 reduced apoptotic cell counts by more than 60% as determined by TUNEL assay, and significantly reduced serum markers of renal dysfunction including creatinine and blood urea nitrogen [1]. This ATP restoration effect provides direct evidence of functional AMPK activation and metabolic protection in a clinically relevant acute injury model.

ischemia-reperfusion injury acute kidney injury AMPK renal protection

RSVA405 Adipogenesis Inhibition: IC₅₀ Comparison and Mechanistic Differentiation

RSVA405 inhibits 3T3-L1 preadipocyte differentiation with an IC₅₀ of 0.5 μM by interfering with mitotic clonal expansion—a critical early phase of adipogenesis [1]. Concurrently, RSVA405 activates AMPK (EC₅₀ = 1 μM) and inhibits its downstream target acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis, in both nondifferentiated and proliferating 3T3-L1 adipocytes [1]. The compound also prevents adipogenesis-dependent transcriptional changes of PPARγ, C/EBPα, fatty acid synthase, and aP2 [1]. While direct comparisons with A-769662 in the same study are not available, class-level inference indicates that RSVA405's dual AMPK activation/STAT3 inhibition mechanism differs fundamentally from direct allosteric AMPK activators like A-769662, which lack STAT3 inhibitory activity [2].

adipogenesis 3T3-L1 AMPK ACC inhibition

RSVA405 (CAS 140405-36-3) High-Value Experimental Scenarios: Application Guidance Based on Quantitative Evidence


Obesity and Metabolic Disease Research: In Vivo Oral Administration Studies

RSVA405 is optimally deployed in diet-induced obesity mouse models requiring oral AMPK activator administration. The compound's documented efficacy at 20 mg/kg/day and 100 mg/kg/day (oral) in significantly reducing body weight gain [1] supports its use in long-term metabolic studies. The in vitro IC₅₀ of 0.5 μM for adipogenesis inhibition, coupled with AMPK activation (EC₅₀ = 1 μM) and ACC inhibition, provides robust mechanistic grounding [1]. This scenario leverages RSVA405's validated oral bioavailability—a critical differentiator from compounds lacking in vivo pharmacokinetic documentation.

Neuroinflammation and Alzheimer's Disease Research: Autophagy-Mediated Aβ Clearance

RSVA405 is particularly suited for experimental systems investigating AMPK-mTOR-autophagy axis regulation in Aβ pathology. The compound's ~40-fold enhanced potency over resveratrol in promoting Aβ degradation and its EC₅₀ of ~1 μM for autophagy induction [2] enable robust signal detection in cell-based and in vivo models. The concurrent STAT3 inhibitory activity (IC₅₀ = 0.5 μM) [3] provides additional anti-inflammatory benefit in models where neuroinflammation and Aβ accumulation intersect. This scenario is supported by patent claims covering RSVA405 for Alzheimer's disease and related neurodegenerative conditions [4].

Acute Kidney Injury and Ischemia-Reperfusion Studies: ATP Restoration and Apoptosis Reduction

RSVA405 is validated for preclinical renal I/R injury models where metabolic stress protection is the primary endpoint. The compound's ability to restore renal ATP levels from 52.4% (vehicle) to 72.3% of control and reduce apoptotic cell counts by >60% at 3 mg/kg IP [5] provides quantitative benchmarks for experimental design. The concurrent reduction in serum creatinine and BUN supports RSVA405's utility in functional outcome assessments. This scenario is distinct from chronic metabolic disease applications and leverages the compound's documented efficacy in acute injury settings.

Inflammatory Pathway Research: STAT3-Dependent Macrophage Activation Studies

RSVA405 enables robust STAT3 inhibition studies in macrophage and immune cell models at sub-micromolar concentrations (IC₅₀ = 0.5 μM) [3]. The 50-fold potency advantage over resveratrol allows investigators to avoid the high concentrations and potential off-target effects associated with the parent compound. The compound's inhibition of LPS-induced IKK and IκBα phosphorylation, along with downstream cytokine suppression (TNF-α, IL-6), supports its use in NF-κB and STAT3 crosstalk studies [3]. This scenario is particularly relevant for research programs investigating the intersection of metabolic and inflammatory signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RSVA405

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.